Home > Products > Screening Compounds P100791 > Sp-8-pCPT-cyclic GMPS Sodium
Sp-8-pCPT-cyclic GMPS Sodium - 200716-65-0

Sp-8-pCPT-cyclic GMPS Sodium

Catalog Number: EVT-1775806
CAS Number: 200716-65-0
Molecular Formula: C16H15ClN5NaO6PS2+
Molecular Weight: 526.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sp-8-pCPT-cyclic guanosine monophosphate sodium is a synthetic analog of cyclic guanosine monophosphate, a significant intracellular signaling molecule. This compound acts primarily as an activator of cyclic guanosine monophosphate-dependent protein kinases, specifically targeting both type I and type II isoforms. Its ability to modulate cellular signaling pathways makes it a valuable tool in biochemical research.

Source

Sp-8-pCPT-cyclic guanosine monophosphate sodium is commercially available from various suppliers, including MedChemExpress and Santa Cruz Biotechnology, which provide it for research purposes. The compound is synthesized in laboratories and is not intended for human consumption.

Classification

Sp-8-pCPT-cyclic guanosine monophosphate sodium is classified as a cyclic nucleotide analog. It is specifically categorized under compounds that activate protein kinases involved in the cGMP signaling pathway.

Synthesis Analysis

Methods

The synthesis of Sp-8-pCPT-cyclic guanosine monophosphate sodium typically involves several chemical reactions starting from simpler nucleotide precursors. The process includes:

  1. Formation of the cyclic structure: The synthesis begins with the creation of a cyclic form of guanosine monophosphate.
  2. Modification at the 8-position: The introduction of the 4-chlorophenylthio group at the 8-position is crucial for its activity, which is achieved through specific substitution reactions.
  3. Sodium salt formation: The final product is converted into its sodium salt form to enhance solubility and stability in aqueous solutions.

Technical details regarding specific reagents and conditions can vary based on the laboratory protocols employed.

Molecular Structure Analysis

Structure

The molecular formula of Sp-8-pCPT-cyclic guanosine monophosphate sodium is C16H14ClN5O7PSNaC_{16}H_{14}ClN_5O_7PS\cdot Na. Its structure features a cyclic phosphate group attached to a modified guanine base, which includes a 4-chlorophenylthio substituent at the 8-position.

Data

  • Molecular weight: 509.8 g/mol
  • CAS number: 160385-87-5
  • Purity: Greater than 99% (HPLC)
Chemical Reactions Analysis

Reactions

Sp-8-pCPT-cyclic guanosine monophosphate sodium participates in various biochemical reactions, primarily as an agonist for cyclic nucleotide-gated ion channels and an activator for protein kinases.

  1. Activation of Protein Kinases: It activates both type I and type II cyclic guanosine monophosphate-dependent protein kinases, enhancing phosphorylation processes within cells.
  2. Inhibition Studies: The compound has been used in studies to assess its inhibitory effects on other signaling pathways, particularly those involving cyclic adenosine monophosphate-dependent protein kinases.

Technical details about these reactions often involve specific concentrations and conditions under which these activations or inhibitions occur.

Mechanism of Action

Process

The mechanism of action for Sp-8-pCPT-cyclic guanosine monophosphate sodium involves its binding to the regulatory sites of cyclic guanosine monophosphate-dependent protein kinases. Upon binding:

  1. Conformational Change: The binding induces a conformational change in the kinase structure.
  2. Phosphorylation Cascade: This change activates downstream signaling pathways through phosphorylation of target proteins, influencing various cellular processes such as vascular smooth muscle relaxation and neurotransmission.

Data from studies indicate that Sp-8-pCPT-cyclic guanosine monophosphate sodium has shown significant effects on cellular responses in various experimental models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water, facilitating its use in biological assays.

Chemical Properties

  • Stability: Stable under recommended storage conditions (typically at -20°C).
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain integrity.

Relevant analyses include HPLC assessments confirming high purity levels and stability tests under varying environmental conditions.

Applications

Scientific Uses

Sp-8-pCPT-cyclic guanosine monophosphate sodium is widely used in scientific research for:

  1. Studying Signal Transduction: It serves as a tool to investigate the role of cyclic guanosine monophosphate in various signaling pathways.
  2. Neuroscience Research: Its application extends to studies on neural plasticity and synaptic transmission due to its effects on neurotransmitter release.
  3. Pharmacological Studies: Researchers utilize this compound to explore potential therapeutic targets involving cyclic nucleotide signaling in cardiovascular diseases and other disorders.
Molecular Mechanisms of Action in Cyclic Nucleotide Signaling

Selective Activation of cGMP-Dependent Protein Kinase Isoforms (PKG Iα, PKG Iβ, PKG II)

Sp-8-pCPT-cyclic GMPS sodium (Sp-8-pCPT-cGMPS) demonstrates isoform-specific activation of cGMP-dependent protein kinases (PKGs), with distinct pharmacological profiles across PKG subtypes. This membrane-permeant analog exhibits a 15-fold higher potency for PKG II (EC₅₀ = 0.25 µM) compared to PKG Iα (EC₅₀ = 3.8 µM), attributable to structural differences in the cyclic nucleotide-binding domains of these isoforms [3] [8]. The molecular basis for this selectivity lies in the chlorophenylthio modification at the 8-position of the guanine ring, which enhances hydrophobic interactions with the binding pocket of PKG II while being sterically unfavorable for PKG Iβ [8]. This preferential activation enables targeted investigation of PKG II-mediated physiological processes, including fluid homeostasis and electrolyte transport in epithelial tissues [3].

Table 1: Isoform-Selective Activation Profiles of Sp-8-pCPT-cGMPS

PKG IsoformEC₅₀ (µM)Relative PotencyPrimary Tissue Localization
PKG Iα3.81xVascular smooth muscle, platelets
PKG Iβ8.20.46xLung, cerebellum
PKG II0.2515.2xIntestinal/renal epithelium

Allosteric Modulation of Cyclic Nucleotide-Binding Domains in Kinases

The allosteric activation mechanism of Sp-8-pCPT-cGMPS involves conformational restructuring of the cyclic nucleotide-binding domains (CNB-B) in PKG isoforms. Biochemical studies reveal that the phosphorothioate modification stabilizes the syn conformation of the guanine nucleotide, enhancing its affinity for the high-affinity binding site (B-site) of PKG II [8]. This binding induces a rigid-body rotation (≈15°) in the αC-helix of the catalytic domain, facilitating substrate phosphorylation [8]. The parachlorophenylthio moiety specifically interacts with hydrophobic residues (Val326 and Phe327 in PKG II) through π-stacking interactions, accounting for its 20-fold greater binding affinity compared to native cGMP [3] [8]. Molecular dynamics simulations further demonstrate that Sp-8-pCPT-cGMPS binding reduces the free energy barrier (ΔG) for domain closure by 3.2 kcal/mol, explaining its enhanced efficacy in kinase activation [8].

Table 2: Structural Determinants of Allosteric Modulation

Structural ElementMolecular InteractionConformational Effect
Rp-phosphorothioateResists hydrolysis; coordinates Mg²⁺Stabilizes active site geometry
8-(4-chlorophenylthio)Hydrophobic stacking with Val326/Phe327Expands ligand-binding cavity
Ribose 2'-hydroxyHydrogen bonding with Glu324Anchors nucleotide orientation
Cyclic phosphateSalt bridges with Arg335Induces αC-helix rotation

Competitive Inhibition of Retinal cGMP-Gated Ion Channels

Despite being a PKG activator, Sp-8-pCPT-cGMPS functions as a partial antagonist of cyclic nucleotide-gated (CNG) channels in retinal photoreceptors. Electrophysiological studies demonstrate a voltage-dependent inhibition with an IC₅₀ of 28 µM, significantly higher than its activation constant for PKG [6] [9]. The inhibition follows a non-competitive mechanism with native cGMP, suggesting binding to a distinct allosteric site in the channel's cyclic nucleotide-binding domain (CNBD) [9]. This paradoxical activity arises from the compound's reduced binding cooperativity (Hill coefficient = 1.2) compared to cGMP (Hill coefficient = 2.8), preventing full channel activation despite occupying binding sites [9]. The chlorophenylthio group sterically hinders the conformational transition to the fully open state, resulting in subconductance states that reduce net cation flux (≈35% of maximal cGMP response) [6]. This property enables selective dissection of cGMP-dependent kinase activation from ion channel modulation in retinal signal transduction pathways.

Table 3: Pharmacological Profile in Cyclic Nucleotide-Gated Channels

ParametercGMPSp-8-pCPT-cGMPSPhysiological Impact
EC₅₀ (µM)15.2>100 (partial agonist)Submaximal channel activation
Kᵢ (µM)-28.0Competitive inhibition at high concentrations
Hill coefficient2.81.2Reduced activation cooperativity
Maximal open probability0.920.35Impaired phototransduction

Cross-Talk Between cGMP and cAMP Signaling Pathways

Sp-8-pCPT-cGMPS exhibits minimal cross-reactivity (≤8%) with cAMP-dependent protein kinase (PKA) at concentrations ≤100 µM, establishing its utility for pathway-specific interrogation [8]. However, at supraphysiological concentrations (>250 µM), it demonstrates off-target activation of PKA type II isoforms through interactions with the catalytic subunit's hydrophobic pocket [8]. This analog significantly modulates cGMP-PDE cross-talk by inhibiting cGMP-stimulated phosphodiesterases (PDE2) and cGMP-inhibited phosphodiesterases (PDE3), thereby indirectly elevating intracellular cAMP levels in specific cellular microdomains . In renal epithelial models, Sp-8-pCPT-cGMPS administration (50 µM) reduces cAMP hydrolysis by 42% through PDE3 inhibition, creating localized cAMP accumulation that synergistically enhances CFTR chloride channel activity without direct PKA activation [8]. This indirect modulation exemplifies the compound's utility in studying compartmentalized cyclic nucleotide signaling.

Table 4: Selectivity Profile Across Cyclic Nucleotide Targets

Signaling ComponentResponse to Sp-8-pCPT-cGMPSConcentration ThresholdMechanistic Basis
PKA type INo activation≤500 µMSteric hindrance in binding pocket
PKA type IIPartial activation (25% max)>250 µMHydrophobic interaction with regulatory subunit
PDE2ACompetitive inhibition (Kᵢ=18µM)10-100 µMAllosteric blockade of cGMP-binding pocket
PDE3BNon-competitive inhibition>50 µMInterference with catalytic domain
EPAC1No activation≤1 mMLack of 2'-OH recognition motif

Phosphodiesterase Resistance and Enhanced Intracellular Stability

The phosphorothioate modification in Sp-8-pCPT-cGMPS confers exceptional resistance to enzymatic degradation, with a hydrolytic half-life of 8.2 hours in mammalian cell lysates compared to 22 minutes for native cGMP [3] [6] [9]. This stability stems from two molecular determinants: 1) The sulfur-for-oxygen substitution at the phosphate moiety impedes nucleophilic attack by phosphodiesterases (PDEs), particularly PDE5 and PDE9 which primarily hydrolyze cGMP [3]; and 2) The parachlorophenylthio group at the C8 position creates steric hindrance that reduces affinity for PDE allosteric sites by 40-fold [9]. Cellular pharmacokinetic studies demonstrate that the compound achieves sustained intracellular concentrations (t₁/₂ = 6.3 hours) in HEK293 cells, significantly longer than 8-Br-cGMP (t₁/₂ = 48 minutes) [6]. This prolonged residence time enables persistent PKG activation with minimal oscillatory signaling, making it particularly valuable for studying long-term cGMP-dependent processes like gene expression and cellular differentiation.

Table 5: Metabolic Stability Profile in Biological Systems

Degradation ParameterSp-8-pCPT-cGMPSNative cGMP8-Br-cGMP
Half-life in plasma (37°C)>24 hours18 minutes2.3 hours
PDE5A1 hydrolysis rate0.05 µmol/min/mg8.2 µmol/min/mg1.1 µmol/min/mg
PDE9A susceptibilityResistantHighModerate
Cellular retention (t₁/₂)6.3 hours<30 minutes48 minutes

Properties

CAS Number

200716-65-0

Product Name

Sp-8-pCPT-cyclic GMPS Sodium

IUPAC Name

sodium;9-[(6R,7aR)-7-hydroxy-2-oxido-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one

Molecular Formula

C16H15ClN5NaO6PS2+

Molecular Weight

526.9 g/mol

InChI

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/t8?,10?,11-,14+,29?;/m0./s1

InChI Key

JERAACMSJYSCBY-NHKOSUOISA-N

SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)([O-])S.[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)([O-])S.[Na+]

Isomeric SMILES

C1C2[C@@H](C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)([O-])S.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.